

# Optimal Concentration of TDI-011536 for Promoting Proliferation in Human Retinal Organoids

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Compound of Interest		
Compound Name:	TDI-011536	
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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

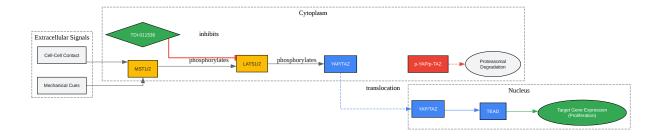
**TDI-011536** is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway.[1] This pathway acts as a crucial brake on cell proliferation and organ growth.[2] By inhibiting Lats kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This leads to their accumulation in the nucleus, where they promote the expression of genes involved in cell cycle progression and proliferation.[3][4] In the context of retinal research, **TDI-011536** has emerged as a promising small molecule for stimulating the proliferation of Müller glia, a cell type with regenerative potential in the mammalian retina.[5][6] This document provides detailed protocols for determining the optimal concentration of **TDI-011536** for use in human retinal organoids, along with methods for assessing its effects on the Hippo signaling pathway and cellular proliferation.

## Mechanism of Action: Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active ("Hippo ON"), a cascade of phosphorylation events, culminating in the activation of



Lats1/2 kinases, leads to the phosphorylation of YAP and TAZ.[3][7] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation.[3][7] Conversely, when the pathway is inactive ("Hippo OFF"), unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-proliferative genes.[3][7] **TDI-011536** effectively turns the Hippo pathway "OFF" by directly inhibiting Lats1/2.[1]



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**Figure 1:** Simplified diagram of the Hippo signaling pathway and the mechanism of action of **TDI-011536**.

## **Quantitative Data Summary**

The following tables summarize the effective concentrations and observed effects of **TDI-011536** on human retinal organoids.



Parameter	Concentration	Duration	Effect	Reference
Yap Phosphorylation	3 μΜ	24 hours	~80% reduction in the ratio of phosphorylated Yap (pYap) to total Yap (tYap)	[5][8]
Müller Glia Proliferation	3 μΜ	5 days	~10-fold increase in EdU and Sox9 double-positive cells	[6][9]

Table 1: Effective Concentrations of **TDI-011536** in Human Retinal Organoids.

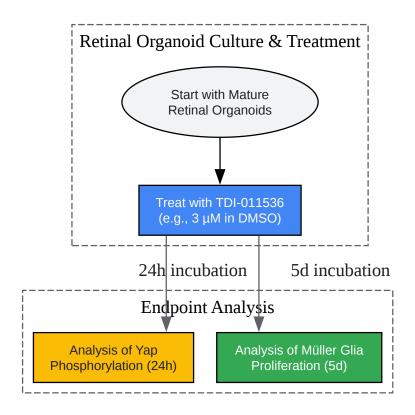
Assay	Endpoint Measured	Control	TDI-011536 (3 μM)	Fold Change	Reference
Western Blot	pYap/tYap Ratio	Normalized to	~0.2	~5-fold decrease	[5][8]
Immunofluore scence	% EdU+/Sox9+ Cells	Baseline	Significant Increase	~10-fold increase	[6][9]

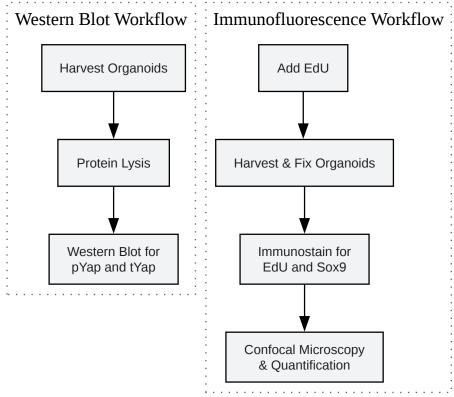
Table 2: Quantitative Effects of **TDI-011536** Treatment.

## **Experimental Protocols**

The following protocols provide a detailed methodology for treating human retinal organoids with **TDI-011536** and assessing the downstream effects.







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Figure 2: Experimental workflow for TDI-011536 treatment and analysis in retinal organoids.



# Protocol 1: Treatment of Human Retinal Organoids with TDI-011536

#### 1.1. Materials:

- Mature human retinal organoids (cultured for at least 150 days to ensure the presence of Müller glia).
- Retinal organoid culture medium (e.g., DMEM/F12 supplemented with B27, N2, non-essential amino acids, and penicillin-streptomycin). Some protocols may include 10% Fetal Bovine Serum (FBS) and Taurine for long-term culture.[6][10]
- TDI-011536 (stock solution in DMSO).
- · Vehicle control (DMSO).
- Low-adhesion culture plates.

#### 1.2. Procedure:

- Culture mature human retinal organoids in low-adhesion plates with appropriate retinal organoid culture medium. Media should be changed every 2-3 days.
- Prepare working solutions of **TDI-011536** in pre-warmed culture medium. A final concentration of 3  $\mu$ M is recommended based on published data. Prepare a vehicle control with an equivalent concentration of DMSO.
- Carefully replace the medium in the organoid cultures with the medium containing TDI-011536 or the vehicle control.
- Incubate the organoids at 37°C and 5% CO2 for the desired duration:
  - For Yap phosphorylation analysis: 24 hours.
  - For Müller glia proliferation analysis: 5 days. For this longer incubation, perform a halfmedia change every 2 days with fresh medium containing TDI-011536 or vehicle.



# Protocol 2: Western Blot Analysis of Yap Phosphorylation

#### 2.1. Materials:

- TDI-011536 treated and control retinal organoids (5 organoids per sample are recommended).[5]
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- · BCA protein assay kit.
- Laemmli sample buffer.
- · SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- · Primary antibodies:
  - Rabbit anti-phospho-YAP (Ser127) antibody.
  - Mouse or rabbit anti-YAP antibody.
  - Mouse or rabbit anti-β-actin antibody (loading control).
- HRP-conjugated secondary antibodies.
- ECL Western blotting substrate.

#### 2.2. Procedure:

- · Harvest retinal organoids and wash with ice-cold PBS.
- · Lyse the organoids in RIPA buffer on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.



- Determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and calculate the ratio of pYap to tYap, normalizing to the loading control.

## Protocol 3: Immunofluorescence Analysis of Müller Glia Proliferation

#### 3.1. Materials:

- TDI-011536 treated and control retinal organoids.
- 5-ethynyl-2'-deoxyuridine (EdU) labeling reagent.
- 4% Paraformaldehyde (PFA) in PBS for fixation.
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).



- Blocking buffer (e.g., 5% normal donkey serum in PBST).
- · Primary antibodies:
  - Goat or rabbit anti-Sox9 antibody (Müller glia marker).
- Click-iT™ EdU Alexa Fluor™ imaging kit.
- Alexa Fluor-conjugated secondary antibodies.
- DAPI for nuclear counterstaining.
- Mounting medium.

#### 3.2. Procedure:

- During the last 24 hours of the 5-day **TDI-011536** treatment, add EdU to the culture medium at a final concentration of 10  $\mu$ M.
- Harvest the retinal organoids and fix in 4% PFA.
- For whole-mount staining, proceed with permeabilization. For cryosections, cryoprotect the organoids in sucrose solutions before embedding and sectioning.
- Permeabilize the organoids or sections with permeabilization buffer.
- Perform the Click-iT<sup>™</sup> reaction to detect EdU according to the manufacturer's protocol.
- Block with blocking buffer for at least 1 hour.
- Incubate with the primary antibody against Sox9 overnight at 4°C.
- Wash with PBST.
- Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 2 hours at room temperature.
- Wash with PBST.



- Counterstain with DAPI.
- Mount the organoids or sections and image using a confocal microscope.
- Quantify the number of EdU and Sox9 double-positive cells relative to the total number of DAPI-positive cells or Sox9-positive cells.

### Conclusion

**TDI-011536** is a valuable tool for inducing proliferation in human retinal organoids, offering a potential avenue for studying retinal regeneration. The optimal concentration for observing significant biological effects, such as the inhibition of Yap phosphorylation and the proliferation of Müller glia, is approximately 3  $\mu$ M. The provided protocols offer a comprehensive guide for researchers to utilize **TDI-011536** effectively and analyze its impact on retinal organoid biology. These methodologies can be adapted for various research applications, including drug screening and disease modeling, ultimately contributing to the development of novel therapies for retinal degenerative diseases.

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